molecular formula C16H12ClN3O2 B11459163 4-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

4-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B11459163
M. Wt: 313.74 g/mol
InChI Key: JCTORPMHVAHKLZ-UHFFFAOYSA-N
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Description

4-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both pyrido[1,2-a]pyrimidine and benzamide moieties in its structure suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves the following steps:

  • Formation of the Pyrido[1,2-a]pyrimidine Core: : The pyrido[1,2-a]pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone. This reaction is often carried out under reflux conditions in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.

  • Chlorination: : The introduction of the chlorine atom at the 4-position of the pyrido[1,2-a]pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride. This step is typically performed under anhydrous conditions to prevent hydrolysis.

  • Benzamide Formation: : The final step involves the coupling of the chlorinated pyrido[1,2-a]pyrimidine intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:

  • Substitution Reactions: : The chlorine atom at the 4-position of the pyrido[1,2-a]pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides. This can lead to the formation of a wide range of derivatives with different functional groups.

  • Reduction Reactions: : The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Oxidation Reactions: : The methyl group at the 9-position can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, dichloromethane), bases (triethylamine, pyridine).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups (e.g., amines, thiols, ethers).

    Reduction Reactions: Alcohol derivatives.

    Oxidation Reactions: Carboxylic acid derivatives.

Scientific Research Applications

4-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Research: Researchers investigate its interactions with biological targets such as enzymes, receptors, and nucleic acids to understand its mechanism of action and potential therapeutic effects.

    Pharmaceutical Development: It is used in the development of pharmaceutical formulations and drug delivery systems to enhance the efficacy and bioavailability of active pharmaceutical ingredients.

    Chemical Biology: The compound is utilized in chemical biology studies to probe biological pathways and identify new molecular targets for drug discovery.

Mechanism of Action

The mechanism of action of 4-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.

    Receptor Modulation: It may act as an agonist or antagonist of specific receptors, altering their signaling pathways and affecting cellular responses.

    Nucleic Acid Interaction: The compound may intercalate into DNA or RNA, disrupting their structure and function, which can lead to changes in gene expression and cellular processes.

Comparison with Similar Compounds

4-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can be compared with other similar compounds, such as:

    4-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide: This compound has an acetamide group instead of a benzamide group, which may result in different biological activities and properties.

    4-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiobenzamide: The presence of a thiobenzamide group may enhance the compound’s ability to interact with sulfur-containing biological targets.

    4-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzenesulfonamide: The sulfonamide group may confer different solubility and pharmacokinetic properties compared to the benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

4-chloro-N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C16H12ClN3O2/c1-10-3-2-8-20-14(10)18-9-13(16(20)22)19-15(21)11-4-6-12(17)7-5-11/h2-9H,1H3,(H,19,21)

InChI Key

JCTORPMHVAHKLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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